Trimethyl pentane-1,3,5-tricarboxylate
Overview
Description
Trimethyl pentane-1,3,5-tricarboxylate is an organic compound with the molecular formula C11H18O6 It is a derivative of pentane-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl pentane-1,3,5-tricarboxylate can be synthesized through the esterification of pentane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:
C5H8(CO2H)3+3CH3OH→C5H8(CO2CH3)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl pentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Pentane-1,3,5-tricarboxylic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Pentane-1,3,5-triol and methanol.
Scientific Research Applications
Trimethyl pentane-1,3,5-tricarboxylate has several scientific research applications:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures.
Organic Synthesis: Serves as a precursor for the synthesis of various organic compounds.
Catalysis: Employed in the preparation of catalysts for organic reactions.
Pharmaceuticals: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of trimethyl pentane-1,3,5-tricarboxylate in its applications is primarily based on its ability to form stable ester linkages and participate in various chemical reactions. In materials science, its ester groups can interact with metal ions to form stable coordination complexes, which are essential for the formation of MOFs. In organic synthesis, its ester groups can be selectively modified to introduce different functional groups, enabling the synthesis of a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: An aromatic analog with similar ester groups but a benzene ring as the core structure.
Trimethyl 1,2,4-benzenetricarboxylate: Another aromatic analog with ester groups at different positions on the benzene ring.
Trimethyl 1,2,3-benzenetricarboxylate: Similar to the above but with ester groups at adjacent positions on the benzene ring.
Uniqueness
Trimethyl pentane-1,3,5-tricarboxylate is unique due to its aliphatic core structure, which imparts different physical and chemical properties compared to its aromatic analogs. This difference in structure can lead to variations in reactivity, solubility, and stability, making it suitable for specific applications where aromatic compounds may not be ideal.
Properties
IUPAC Name |
trimethyl pentane-1,3,5-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-15-9(12)6-4-8(11(14)17-3)5-7-10(13)16-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAMGSZOXWVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280083 | |
Record name | trimethyl pentane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-63-1 | |
Record name | NSC15393 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trimethyl pentane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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